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molecular formula C12H9BrClN3O B8320289 N-((5-Bromopyridin-3-yl)methyl)-3-chloropicolinamide

N-((5-Bromopyridin-3-yl)methyl)-3-chloropicolinamide

Cat. No. B8320289
M. Wt: 326.57 g/mol
InChI Key: VOEZRNONFCKJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260408B2

Procedure details

In analogy to the procedure described for the preparation of example 75, coupling of (5-bromopyridin-3-yl)methanamine with 3-chloro-pyridine-2-carboxylic acid gave the title compound as off-white solid. MS: 326.2 and 328.2 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][NH2:9])[CH:5]=[N:6][CH:7]=1.[Cl:10][C:11]1[C:12]([C:17](O)=[O:18])=[N:13][CH:14]=[CH:15][CH:16]=1>>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][NH:9][C:17](=[O:18])[C:12]2[C:11]([Cl:10])=[CH:16][CH:15]=[CH:14][N:13]=2)[CH:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=NC1)CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=CC1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)CNC(C1=NC=CC=C1Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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